molecular formula C21H18N2O2S B14307845 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide CAS No. 113518-45-9

4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide

Cat. No.: B14307845
CAS No.: 113518-45-9
M. Wt: 362.4 g/mol
InChI Key: BBGXIZKSLJVIIN-UHFFFAOYSA-N
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Description

4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a phenanthridinyl group with a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the phenanthridinyl and methylbenzenesulfonamide intermediates. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The phenanthridinyl group may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide moiety may inhibit enzymes involved in critical biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonamide: A simpler sulfonamide compound with similar chemical properties.

    Phenanthridine: A parent compound of the phenanthridinyl group, known for its biological activity.

Uniqueness

4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide is unique due to its combination of a phenanthridinyl group and a methylbenzenesulfonamide moiety. This structural complexity enhances its potential for diverse applications in research and industry.

Properties

CAS No.

113518-45-9

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

4-methyl-N-(phenanthridin-6-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C21H18N2O2S/c1-15-10-12-16(13-11-15)26(24,25)22-14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23-21/h2-13,22H,14H2,1H3

InChI Key

BBGXIZKSLJVIIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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